N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-4-methylbenzene-1-sulfonamide N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-4-methylbenzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 877817-02-2
VCID: VC4328473
InChI: InChI=1S/C17H17NO5S3/c1-13-6-8-14(9-7-13)26(21,22)18-12-16(15-4-2-10-23-15)25(19,20)17-5-3-11-24-17/h2-11,16,18H,12H2,1H3
SMILES: CC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=CS3
Molecular Formula: C17H17NO5S3
Molecular Weight: 411.51

N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-4-methylbenzene-1-sulfonamide

CAS No.: 877817-02-2

Cat. No.: VC4328473

Molecular Formula: C17H17NO5S3

Molecular Weight: 411.51

* For research use only. Not for human or veterinary use.

N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-4-methylbenzene-1-sulfonamide - 877817-02-2

Specification

CAS No. 877817-02-2
Molecular Formula C17H17NO5S3
Molecular Weight 411.51
IUPAC Name N-[2-(furan-2-yl)-2-thiophen-2-ylsulfonylethyl]-4-methylbenzenesulfonamide
Standard InChI InChI=1S/C17H17NO5S3/c1-13-6-8-14(9-7-13)26(21,22)18-12-16(15-4-2-10-23-15)25(19,20)17-5-3-11-24-17/h2-11,16,18H,12H2,1H3
Standard InChI Key IZLHAQHILSYDNT-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=CS3

Introduction

N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-4-methylbenzene-1-sulfonamide is a sulfonamide derivative with a complex molecular structure, notable for its potential applications in medicinal chemistry. Sulfonamides are widely studied due to their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound features a unique combination of furan and thiophene rings, which may contribute to its chemical reactivity and biological activity.

2D and 3D Representations

The molecular structure of N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-4-methylbenzene-1-sulfonamide reveals:

  • A central sulfonamide group linking the furan and thiophene moieties.

  • A methyl-substituted benzene ring attached to the sulfonamide group.
    These features suggest the molecule may interact with biological targets through hydrogen bonding, π-stacking, or hydrophobic interactions.

Functional Groups

Key functional groups include:

  • Sulfonamide group (-SO₂NH-) contributing to hydrogen bonding.

  • Furan and thiophene rings, which are electron-rich aromatic systems.

  • Methyl substitution on the benzene ring enhancing lipophilicity.

Synthesis

The synthesis of N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-4-methylbenzene-1-sulfonamide involves:

  • Reaction of furan and thiophene derivatives with sulfonyl chloride under basic conditions.

  • Coupling with a benzene sulfonamide derivative using an appropriate base (e.g., triethylamine).

Analytical Characterization

Techniques used for characterization include:

  • NMR Spectroscopy: Confirms the chemical environment of protons and carbons.

  • Mass Spectrometry (MS): Verifies molecular weight (395.45 g/mol).

  • Infrared Spectroscopy (IR): Identifies functional groups like -SO₂NH and aromatic rings.

Biological Assays

Preliminary assays could involve:

  • Antimicrobial testing against gram-positive and gram-negative bacteria.

  • Cytotoxicity evaluation on cancer cell lines such as HeLa or MCF-7.

  • Enzyme inhibition studies targeting carbonic anhydrase or other sulfonamide-sensitive enzymes.

Comparative Analysis

FeatureN-[2-(furan-2-yl)-...sulfonamideOther Sulfonamides
Heterocyclic RingsFuran, ThiopheneOften single-ring systems
Molecular Weight395.45 g/molVaries widely (200–500 g/mol)
Biological Activity PotentialAntimicrobial, anticancerSimilar but dependent on specific structure
Lipophilicity (logP)ModerateRanges from low to high

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